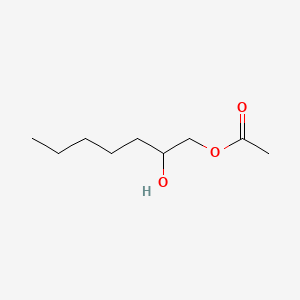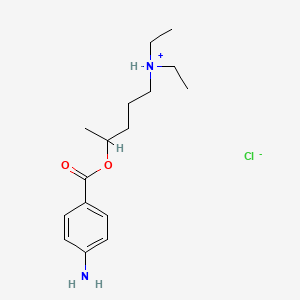
10-Oxa-4,6-dithia-5-stannahexadecanoic acid, 12-ethyl-5,5-dioctyl-9-oxo-, 2-ethylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is an organometallic compound with the molecular formula C38H76O4S2Sn. It is known for its unique structure, which includes a tin (Sn) atom, making it part of the organotin compounds. These compounds are widely used in various industrial applications due to their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate typically involves the reaction of dioctyltin oxide with 2-ethylhexyl mercaptopropionate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds. These products have various applications in different fields .
Scientific Research Applications
2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Mechanism of Action
The mechanism of action of 2-ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. This interaction can lead to enzyme inhibition or activation, depending on the specific target and conditions .
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin bis(2-ethylhexyl mercaptopropionate)
- 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
2-Ethylhexyl 12-ethyl-5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
59185-95-4 |
|---|---|
Molecular Formula |
C38H76O4S2Sn |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
2-ethylhexyl 3-[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-13-11(12)7-8-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
AABSCORIAJETCY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCC(CC)CCCC)SCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





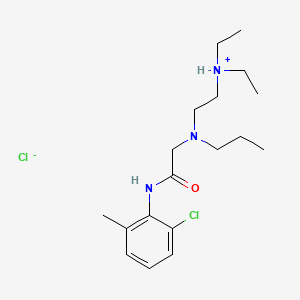

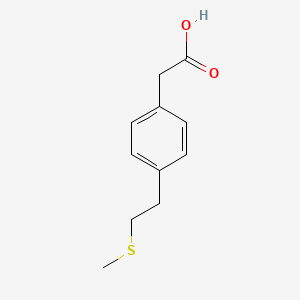
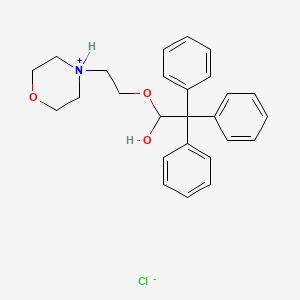


![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
